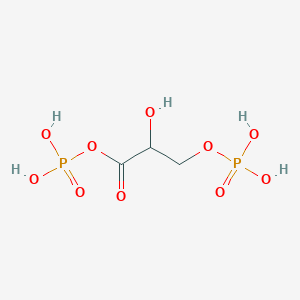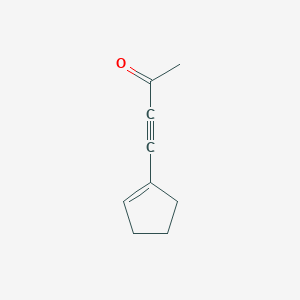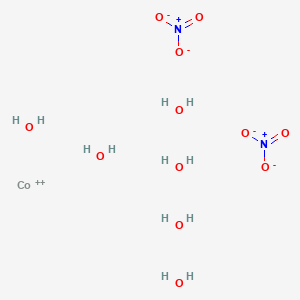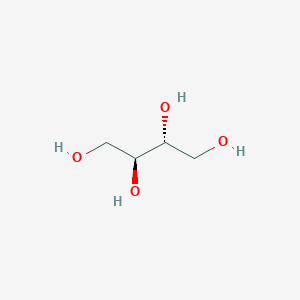
phosphono 2-hydroxy-3-phosphonooxypropanoate
概要
説明
phosphono 2-hydroxy-3-phosphonooxypropanoate is a three-carbon organic molecule with the molecular formula C3H8O10P2. It is a crucial metabolic intermediate in both glycolysis during respiration and the Calvin cycle during photosynthesis. This compound plays a significant role in the energy production processes of living organisms by participating in the conversion of glyceraldehyde 3-phosphate to 3-phosphoglycerate .
準備方法
Synthetic Routes and Reaction Conditions: phosphono 2-hydroxy-3-phosphonooxypropanoate is synthesized through the oxidation of glyceraldehyde 3-phosphate. The reaction is catalyzed by the enzyme glyceraldehyde-3-phosphate dehydrogenase, which facilitates the conversion of the aldehyde group into a carboxylic acid group, forming an acyl phosphate bond . This reaction requires the presence of nicotinamide adenine dinucleotide (NAD+) and inorganic phosphate (Pi).
Industrial Production Methods: Industrial production of glyceric acid 1,3-biphosphate typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the enzyme glyceraldehyde-3-phosphate dehydrogenase, thereby increasing the yield of glyceric acid 1,3-biphosphate .
化学反応の分析
Types of Reactions: phosphono 2-hydroxy-3-phosphonooxypropanoate undergoes several types of chemical reactions, including:
Oxidation: Conversion to 3-phosphoglycerate.
Reduction: Conversion back to glyceraldehyde 3-phosphate.
Phosphorylation: Formation of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).
Common Reagents and Conditions:
Oxidation: Requires NAD+ and the enzyme glyceraldehyde-3-phosphate dehydrogenase.
Reduction: Requires NADH and the enzyme phosphoglycerate kinase.
Phosphorylation: Requires ADP and the enzyme phosphoglycerate kinase.
Major Products:
3-Phosphoglycerate: Formed during glycolysis.
Adenosine triphosphate (ATP): Formed during the phosphorylation reaction.
科学的研究の応用
phosphono 2-hydroxy-3-phosphonooxypropanoate has numerous applications in scientific research:
Chemistry: Used as a model compound to study enzyme kinetics and metabolic pathways.
Biology: Plays a critical role in cellular respiration and photosynthesis studies.
Medicine: Investigated for its potential role in metabolic disorders and cancer research.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes
作用機序
phosphono 2-hydroxy-3-phosphonooxypropanoate exerts its effects primarily through its role as a metabolic intermediate. It participates in the glycolytic pathway by facilitating the transfer of a phosphate group to ADP, forming ATP. This process is catalyzed by the enzyme phosphoglycerate kinase. The high-energy acyl phosphate bond in glyceric acid 1,3-biphosphate is crucial for the production of ATP, which is the primary energy currency of the cell .
類似化合物との比較
Glycerate 3-phosphate: Another intermediate in glycolysis.
Glyceraldehyde 3-phosphate: Precursor to glyceric acid 1,3-biphosphate.
2,3-Bisphosphoglycerate: An intermediate in the glycolytic pathway.
Uniqueness: phosphono 2-hydroxy-3-phosphonooxypropanoate is unique due to its dual role in both glycolysis and the Calvin cycle. Its ability to participate in the formation of ATP through substrate-level phosphorylation distinguishes it from other similar compounds .
特性
IUPAC Name |
phosphono 2-hydroxy-3-phosphonooxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLQCAXBUHEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)OP(=O)(O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941636 | |
| Record name | 1,3-Bisphosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1981-49-3 | |
| Record name | 1,3-Bisphosphoglycerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerate 1,3-biphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bisphosphoglyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















